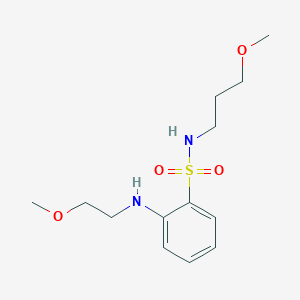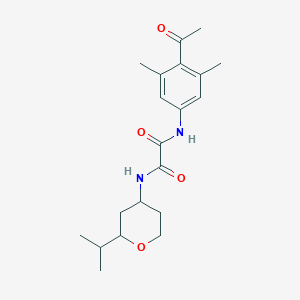
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. Chronic pain is a major health problem that affects millions of people worldwide, and current treatments are often ineffective or associated with significant side effects. EMA401 has shown promise in preclinical and early clinical studies, and its mechanism of action is distinct from existing pain medications.
作用机制
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide acts by inhibiting the activity of a specific subtype of the P2X3 receptor, which is involved in the transmission of pain signals in the nervous system. By blocking this receptor, 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide reduces the transmission of pain signals and can alleviate chronic pain.
Biochemical and Physiological Effects:
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has been shown to have a favorable safety profile in preclinical and clinical studies. It is well-tolerated and does not appear to produce significant side effects. In addition to its pain-relieving effects, 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has been shown to have anti-inflammatory properties and may have potential in treating other conditions associated with inflammation.
实验室实验的优点和局限性
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and modified, allowing for the development of analogs with improved properties. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation of 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide is that its efficacy may be limited to certain types of chronic pain, and further studies are needed to determine its potential for treating other types of pain.
未来方向
There are several potential future directions for research on 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide. One area of interest is the development of analogs with improved pharmacological properties, such as increased potency or longer duration of action. Another area of interest is the investigation of 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide in combination with other pain medications, to determine whether it can enhance the efficacy of existing treatments. Finally, further studies are needed to determine the potential of 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide for treating other types of chronic pain, such as cancer-related pain or fibromyalgia.
合成方法
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 2-chloroethylamine hydrochloride with sodium methoxide to yield 2-methoxyethylamine. This intermediate is then reacted with 3-methoxypropylamine to yield the primary amine precursor. The final step involves the reaction of the primary amine with benzenesulfonyl chloride to yield 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide.
科学研究应用
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. In these studies, 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide has been shown to reduce pain behaviors and improve quality of life measures. Early clinical studies in humans have also shown promising results, with 2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and diabetic neuropathy.
属性
IUPAC Name |
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-18-10-5-8-15-20(16,17)13-7-4-3-6-12(13)14-9-11-19-2/h3-4,6-7,14-15H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPSGRKNIBURMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=CC=C1NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethylamino)-N-(3-methoxypropyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(difluoromethyl)-N,1-dimethyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7436945.png)
![3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide](/img/structure/B7436957.png)
![1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B7436968.png)
![N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide](/img/structure/B7436969.png)
![1-[1-(1,3-Dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-(3-fluoro-5-methylphenyl)urea](/img/structure/B7436983.png)

![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)
![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)